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Nonacosadiene

Cat. No.: B174506
M. Wt: 404.8 g/mol
InChI Key: KWUWRILZYFCPRI-ADYYPQGGSA-N
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Description

Significance of Long-Chain Hydrocarbons in Insect Chemical Ecology

The outer surface of nearly all insects is coated with a waxy layer composed of a complex mixture of cuticular hydrocarbons (CHCs). nih.govresearchgate.net These long-chain hydrocarbons are fundamentally important for survival, primarily by forming a waterproof barrier that prevents desiccation. researchgate.netresearchgate.netscienceopen.com Beyond this vital physiological role, CHCs are central to insect chemical communication. researchgate.netcambridge.org

The composition of these hydrocarbons is often highly specific to a particular species, sex, and in social insects, even to a specific colony or caste. nih.govoup.com This specificity allows CHCs to function as critical signaling molecules, or semiochemicals, that mediate a wide array of behaviors at close range or upon contact. nih.govoup.com They are integral to recognition systems, enabling an insect to identify potential mates, distinguish between species, and, in social contexts, recognize nestmates. researchgate.netoup.com Research has identified various functions for these compounds, including roles as sex attractants, aphrodisiacs, species recognition cues, and fertility signals. researchgate.netscienceopen.comoup.comantwiki.org The structural diversity of CHCs, which includes n-alkanes, alkenes (unsaturated hydrocarbons), and methyl-branched alkanes, provides the chemical complexity needed for this broad range of signaling functions. nih.govresearchgate.net While n-alkanes are thought to be more critical for water balance, unsaturated and methyl-branched hydrocarbons are more frequently implicated in communication. researchgate.net

Overview of (7Z,11Z)-Nonacosadiene as a Semiochemical

(7Z,11Z)-Nonacosadiene is an unsaturated long-chain hydrocarbon that serves as a key semiochemical in certain insect species. bertin-bioreagent.comcaymanchem.com As a C29 diene (a hydrocarbon with 29 carbon atoms and two double bonds), its structure is well-suited for a role in chemical signaling. bertin-bioreagent.com Its primary function identified in research is as a pheromone, a type of semiochemical used for intraspecific communication.

Specifically, (7Z,11Z)-Nonacosadiene is recognized as a cuticular pheromone that can elicit behavioral responses in other individuals of the same species. bertin-bioreagent.comchemicalbook.com In the well-studied fruit fly, Drosophila melanogaster, it acts as a female sex pheromone, playing a crucial role in courtship behavior. bertin-bioreagent.comcaymanchem.comchemicalbook.com The presence of this compound on the female's cuticle stimulates courtship behavior in males, highlighting its importance in the reproductive cycle of this species. bertin-bioreagent.comcaymanchem.com

The biosynthesis of (7Z,11Z)-Nonacosadiene is a controlled process. In D. melanogaster, its production is linked to a specific fatty acid elongase enzyme, EloF, which shows female-biased expression, explaining the compound's prevalence in females. bertin-bioreagent.comcaymanchem.comnih.gov This sex-specific production is a common feature of pheromones involved in mating.

Contextualization within Drosophila melanogaster Chemical Signaling

In the chemical signaling system of the fruit fly, Drosophila melanogaster, (7Z,11Z)-Nonacosadiene is a cornerstone of sexual communication. It is one of the major female-specific cuticular hydrocarbons that functions as a potent aphrodisiac, signaling female identity and receptivity to males. sdbonline.orgnih.gov

Alongside (7Z,11Z)-heptacosadiene (7,11-HD), (7Z,11Z)-Nonacosadiene (7,11-ND) is a key diene produced by females that stimulates male courtship. nih.govsdbonline.orgnih.gov The production of these female-specific dienes occurs in specialized cells called oenocytes. nih.gov The presence of these compounds is so critical that when males are genetically modified to produce female hydrocarbons, other wild-type males will attempt to court them, perceiving them as females. sdbonline.org

The detection of (7Z,11Z)-Nonacosadiene by males is mediated by specific chemosensory neurons. Research has shown that a subset of gustatory receptor neurons, characterized by the expression of genes like ppk23, ppk25, and ppk29, are responsible for detecting female pheromones, including 7,11-ND. nih.govplos.org This intricate system ensures that male courtship is directed specifically toward conspecific females. Furthermore, these hydrocarbons play a role in maintaining reproductive isolation between different Drosophila species. sdbonline.org

Recent studies have also uncovered another role for these maternally-provisioned hydrocarbons. They are coated onto eggs, where they serve to deter egg cannibalism by larvae. plos.orgplos.orgd-nb.info This demonstrates the multifunctional nature of (7Z,11Z)-Nonacosadiene and related compounds in the chemical ecology of D. melanogaster.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H56 B174506 Nonacosadiene

Properties

IUPAC Name

(7Z,11Z)-nonacosa-7,11-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3/b15-13-,23-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUWRILZYFCPRI-ADYYPQGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Roles and Behavioral Efficacy of 7z,11z Nonacosadiene

Pheromonal Activity in Drosophila melanogaster Reproduction

In the intricate world of Drosophila melanogaster reproduction, (7Z,11Z)-Nonacosadiene acts as a powerful chemical signal, profoundly influencing male courtship and contributing to the maintenance of species boundaries.

Stimulation of Male Courtship Behavior

(7Z,11Z)-Nonacosadiene is a cuticular hydrocarbon found on female fruit flies that acts as a potent aphrodisiac, stimulating courtship behavior in males. caymanchem.combertin-bioreagent.comchemicalbook.com This diene, with a molecular formula of C29H56, is a key component of the female's pheromone profile. caymanchem.com Its biosynthesis is linked to a female-specific elongase enzyme, highlighting its sexually dimorphic nature. caymanchem.combertin-bioreagent.com Research has shown that the presence of (7Z,11Z)-Nonacosadiene, along with another female-specific diene, (7Z,11Z)-heptacosadiene, is a primary trigger for male courtship rituals. sdbonline.org The absence of these key hydrocarbons can lead to a reduction in male courtship intensity. sdbonline.org

Contribution to Mate Recognition and Species Barriers

The specific blend of cuticular hydrocarbons, including (7Z,11Z)-Nonacosadiene, is fundamental for mate recognition in Drosophila melanogaster. sdbonline.orgsdbonline.org Males can distinguish between potential mates based on these chemical cues. The presence of female-specific dienes like (7Z,11Z)-Nonacosadiene helps males identify conspecific females. sdbonline.org This chemical signaling is so crucial that males have been observed courting other males that have been genetically engineered to produce female hydrocarbons. sdbonline.orgsdbonline.org

Furthermore, these pheromones play a vital role in establishing reproductive barriers between different Drosophila species. sdbonline.org The unique hydrocarbon profile of D. melanogaster females, which includes (7Z,11Z)-Nonacosadiene, can act as a deterrent to males of other species, thus preventing interspecific mating attempts. sdbonline.org

Involvement in Reproductive Isolation Mechanisms

(7Z,11Z)-Nonacosadiene is a key player in the reproductive isolation that prevents different Drosophila species from interbreeding. nih.gov Variations in the genes responsible for producing these pheromone blends can lead to different chemical profiles and, consequently, assortative mating. nih.gov For instance, the presence of specific dienes in D. melanogaster females, which are absent in the females of many other Drosophila species, acts as a significant reproductive barrier. sdbonline.org This chemical distinction ensures that courtship and mating primarily occur between individuals of the same species. researchgate.net

Ecological Functions in Drosophila Social Behavior

Beyond its role in reproduction, (7Z,11Z)-Nonacosadiene also influences the social behaviors of Drosophila melanogaster, affecting how these insects interact with each other and their environment.

Influence on Conspecific Aggregation

(7Z,11Z)-Nonacosadiene, along with other cuticular hydrocarbons, is found in the frass (fecal deposits) of Drosophila melanogaster. researchgate.netnih.govresearchgate.net This pheromone-laden frass acts as a chemical signature that can attract other flies to a food source, promoting aggregation. researchgate.netdb-thueringen.de The presence of female-specific hydrocarbons like (7Z,11Z)-Nonacosadiene in the frass contributes to this aggregation behavior. nih.govdb-thueringen.de This chemical communication system allows flies to share information about valuable resources, leading to group feeding and increased social interaction. researchgate.net

Impact on Oviposition Site Selection

The chemical cues left by Drosophila melanogaster, including (7Z,11Z)-Nonacosadiene, also play a role in where females choose to lay their eggs. The presence of this and other pheromones in the frass can signal a suitable oviposition site to other females. researchgate.net Interestingly, the hydrocarbons present on the egg's surface, which are maternally provisioned, can also have a protective function. nih.govplos.orgsemanticscholar.orgresearchgate.net Specifically, the female sex pheromone (7Z,11Z)-heptacosadiene has been shown to deter egg cannibalism by larvae. nih.govplos.orgsemanticscholar.org While the direct role of (7Z,11Z)-Nonacosadiene in this specific context is still under investigation, it is part of the complex chemical environment that influences oviposition decisions and offspring survival. nih.govd-nb.info

Role in Deterring Egg Cannibalism by Larvae

(7Z,11Z)-Nonacosadiene is implicated in the chemical defense mechanisms that protect eggs from cannibalism by larvae. In Drosophila melanogaster, maternally provisioned hydrocarbons in the waxy outer layer of the eggshell play a crucial role in deterring this behavior. nih.govresearchgate.net Studies have shown that larvae will cannibalize eggs that lack a normal hydrocarbon profile. nih.gov

Research using an integrative approach of behavioral, sensory, and mass spectrometry methods has demonstrated that specific hydrocarbons act as a chemical mask, concealing the nutritious content of the eggs from conspecific larvae. nih.govresearchgate.net While the closely related compound (7Z,11Z)-heptacosadiene (7,11-HD) has been identified as a key deterrent, (7Z,11Z)-nonacosadiene (7,11-ND) is also a significant component of this protective layer and is tested in these contexts. nih.gov To verify the deterrent role of these specific hydrocarbons, experiments were conducted where hexane-washed eggs were "perfumed" with various commercially synthesized compounds. nih.govresearchgate.net Among the hydrocarbons tested for their ability to restore protection against cannibal larvae were (7Z,11Z)-nonacosadiene and (7Z,11Z)-heptacosadiene. nih.gov This strategy of cloaking eggs in maternally-provided pheromones is considered a non-toxic method of preventing cannibalism, which is advantageous as it avoids harming related individuals and reducing inclusive fitness. nih.govresearchgate.net

Occurrence and Distribution in Biological Matrices

Female-Biased Production and Presence in Cuticular Hydrocarbons

(7Z,11Z)-Nonacosadiene is a well-documented cuticular hydrocarbon (CHC) in insects, most notably in Drosophila melanogaster, where its presence is strongly female-biased. caymanchem.combertin-bioreagent.comchemicalbook.comnih.gov These unsaturated hydrocarbons are sexually dimorphic, meaning they differ in occurrence and concentration between males and females. caymanchem.combertin-bioreagent.comchemicalbook.combiomol.com In females, (7Z,11Z)-nonacosadiene, along with the related diene (7Z,11Z)-heptacosadiene, functions as a key aphrodisiac sex pheromone that stimulates courtship behavior in conspecific males. caymanchem.combertin-bioreagent.combiomol.comsdbonline.org

The biosynthesis of this C29 diene occurs in specialized abdominal cells called oenocytes. nih.govsdbonline.orgnih.gov The production pathway involves several key enzymes, including a female-biased elongase (EloF) and desaturases (like DesatF) that are responsible for creating the characteristic double bonds at the 7th and 11th carbon positions. caymanchem.comnih.govnih.govresearchgate.net The female-specific expression of these enzymes accounts for the sexually dimorphic production of (7Z,11Z)-nonacosadiene. caymanchem.combertin-bioreagent.comnih.gov Genetically ablating the oenocytes in female flies leads to a depletion of their cuticular hydrocarbons, including (7Z,11Z)-nonacosadiene. tandfonline.comresearchgate.net

Table 1: Production and Function of (7Z,11Z)-Nonacosadiene

AttributeDescriptionPrimary Species StudiedCitations
Primary Function Female sex pheromone (aphrodisiac)Drosophila melanogaster biomol.com, caymanchem.com, bertin-bioreagent.com, sdbonline.org
Sex-Specific Production Strongly female-biasedDrosophila melanogaster caymanchem.com, nih.gov, sdbonline.org
Site of Synthesis Oenocytes (specialized abdominal cells)Drosophila melanogaster nih.gov, nih.gov, sdbonline.org
Key Biosynthetic Enzymes Female-specific elongases and desaturases (e.g., DesatF)Drosophila melanogaster caymanchem.com, nih.gov, researchgate.net

Detection in Sex-Specific Frass and Egg Wax Layer

(7Z,11Z)-Nonacosadiene is not confined to the cuticle of the insect; it is also distributed in other biological materials, providing a persistent chemical signature in the environment. Gas chromatography-mass spectrometry (GC-MS) analyses have identified (7Z,11Z)-nonacosadiene in the frass (feces) of Drosophila melanogaster. nih.govd-nb.infodb-thueringen.dedb-thueringen.de The chemical profile of the frass closely mirrors the sex-specific hydrocarbon profile of the adult that produced it. nih.govd-nb.infodb-thueringen.dedb-thueringen.de Consequently, female frass contains significantly higher amounts of (7Z,11Z)-nonacosadiene compared to male frass. nih.govd-nb.info This finding indicates that frass can act as a substrate that carries behaviorally relevant pheromonal cues, conveying information about the sex of the flies that have visited a particular location. nih.govd-nb.info

Furthermore, this compound is a crucial component of the wax layer of eggs. nih.gov The wax layer, which provides protection from desiccation, is also fortified with maternally provisioned hydrocarbons. nih.govresearchgate.net Mass spectrometry has confirmed the presence of (7Z,11Z)-nonacosadiene in this eggshell layer, where it contributes to the chemical mask that deters larval cannibalism. nih.gov The presence of this female-specific pheromone on the egg is believed to result from the transport of hydrocarbons to the ovary during oogenesis. researchgate.net

Table 2: Detection of (7Z,11Z)-Nonacosadiene in Biological Matrices

Biological MatrixFindingSignificanceCitations
Frass (Feces) Detected in higher concentrations in female frass vs. male frass.Provides a sex-specific chemical signature in the environment, influencing aggregation and feeding. nih.gov, d-nb.info, db-thueringen.de, db-thueringen.de
Egg Wax Layer Present as a maternally provisioned hydrocarbon.Acts as a chemical deterrent to prevent egg cannibalism by larvae. nih.gov, researchgate.net

Dynamics of Pheromone Transfer During Mating

During mating in Drosophila melanogaster, a complex exchange and perception of chemical signals occurs. While the transfer of male-specific pheromones, such as 11-cis-vaccenyl acetate (B1210297) (cVA), from the male to the female is well-documented, the dynamics involving female-specific hydrocarbons like (7Z,11Z)-nonacosadiene are centered on their perception by the male. nih.govtandfonline.comresearchgate.net

(7Z,11Z)-Nonacosadiene, as a primary female aphrodisiac, is perceived by the male upon contact, stimulating courtship behavior. nih.gov Specialized gustatory receptor neurons (GRNs) on the male's forelegs, which express members of the pickpocket (ppk) family of ion channels (specifically ppk25), are responsible for detecting female pheromones like (7Z,11Z)-nonacosadiene. nih.gov

Mass spectrometry imaging techniques have been used to map the two-dimensional distribution of sex pheromones on the bodies of virgin and mated flies. researchgate.net These studies show that in virgin females, (7Z,11Z)-nonacosadiene is detected on the body, legs, and wings. researchgate.net While these imaging studies have powerfully demonstrated the transfer of male anti-aphrodisiacs onto the female's abdomen and thorax during copulation, the primary role of (7Z,11Z)-nonacosadiene in this context is as a signal present on the female cuticle that is necessary for the initiation and progression of the mating sequence. tandfonline.comresearchgate.net A female's appeal to a male is significantly shaped by her cuticular hydrocarbon profile, and post-mating changes in this profile can contribute to her reduced attractiveness. tandfonline.com

Biosynthesis and Genetic Regulation of 7z,11z Nonacosadiene

Enzymatic Pathways for Hydrocarbon Synthesis

The creation of (7Z,11Z)-Nonacosadiene involves a series of enzymatic reactions that build and modify fatty acid precursors. These steps are compartmentalized within specific cells and are catalyzed by a suite of specialized enzymes.

Oenocytes, large secretory cells of ectodermal origin, are the primary sites for the synthesis of cuticular hydrocarbons, including (7Z,11Z)-Nonacosadiene, in insects. nih.govfrontiersin.org In Drosophila melanogaster, both larval and adult oenocytes are crucial for producing the very-long-chain fatty acids (VLCFAs) that serve as precursors to CHCs. nih.gov These specialized cells are equipped with the necessary metabolic machinery for lipid synthesis and modification. Genetic studies have demonstrated that the targeted disruption of oenocytes leads to a significant reduction in CHC levels, underscoring their indispensable role in this process. nih.gov The hydrocarbons synthesized in the oenocytes are then transported to the cuticle.

The introduction of double bonds into the fatty acid chain is a critical step in generating the specific structure of (7Z,11Z)-Nonacosadiene. This process is carried out by a family of enzymes known as desaturases.

Desat1 : This enzyme is responsible for introducing the first double bond into saturated fatty acid precursors, creating mono-unsaturated fatty acids. In D. melanogaster, Desat1 is expressed in both sexes and is fundamental for the production of all unsaturated hydrocarbons. nih.govnih.gov Its action is a prerequisite for the subsequent steps in the biosynthesis of dienes like (7Z,11Z)-Nonacosadiene.

DesatF/Fad2 : The second double bond in the C29 diene is introduced by the DesatF enzyme, also known as Fad2. plos.org In D. melanogaster, the expression of desatF is female-specific and is essential for the production of the diene pheromones that act as male aphrodisiacs. nih.govplos.org The loss of DesatF activity results in a marked decrease in diene production and a corresponding reduction in female attractiveness to males. plos.org

Desat2 : While Desat1 and DesatF are the primary players in the synthesis of (7Z,11Z)-Nonacosadiene in many D. melanogaster populations, Desat2 also plays a role in pheromone diversification. In some African and Caribbean populations of D. melanogaster, a functional Desat2 gene leads to a different diene profile, with higher levels of 5,9-dienes and lower levels of 7,11-dienes. nih.govscienceopen.com This variation highlights the role of desaturase enzymes in creating population-specific pheromone blends.

EnzymeGeneFunction in (7Z,11Z)-Nonacosadiene BiosynthesisExpression Pattern in D. melanogaster
Desat1 desat1Catalyzes the first desaturation step, creating a monounsaturated fatty acid precursor.Expressed in both males and females.
DesatF/Fad2 desatFCatalyzes the second desaturation step, creating the diene structure.Female-specific expression.
Desat2 desat2In some populations, influences the ratio of diene isomers, favoring 5,9-dienes over 7,11-dienes.Functional allele present in some African and Caribbean populations.

Following the initial synthesis of fatty acids, a series of elongase enzymes are responsible for extending the carbon chain to the required length for CHC production.

EloF : This elongase plays a crucial role in the production of the long-chain CHCs characteristic of female D. melanogaster, including (7Z,11Z)-Nonacosadiene. The expression of the eloF gene is female-biased and is under the control of the sex-determination pathway. nih.gov RNA interference (RNAi) knockdown of eloF in females leads to a significant decrease in C29 dienes and an increase in shorter C25 dienes, demonstrating its importance in elongating fatty acid precursors to the C29 length. nih.gov

EnzymeGeneFunction in (7Z,11Z)-Nonacosadiene BiosynthesisExpression Pattern in D. melanogaster
EloF eloFElongates fatty acid precursors to the C29 length required for (7Z,11Z)-Nonacosadiene synthesis.Female-biased expression.
Bond bondContributes to the overall pool of very-long-chain fatty acids.-

Molecular Mechanisms Driving Pheromone Diversity

The remarkable diversity of CHC profiles observed within and between species is a direct result of the underlying genetic and evolutionary mechanisms that shape their production.

The specific blend of CHCs produced by an individual is a complex trait influenced by multiple genes. Genome-wide association studies (GWAS) in D. melanogaster have identified numerous genes associated with natural variation in CHC profiles. nih.govelifesciences.org These genes are often involved in fatty acid metabolism, including the desaturases and elongases mentioned previously.

For instance, polymorphisms in the regulatory regions of genes like desat1 can lead to quantitative variations in pheromone production. nih.gov The presence or absence of functional alleles, such as in the case of Desat2, can lead to qualitative differences in the types of dienes produced, contributing to the distinct pheromone profiles seen in different geographic populations of D. melanogaster. nih.govscienceopen.com This genetic variation provides the raw material for natural and sexual selection to act upon.

The evolution of chemical communication is a dynamic process driven by the interplay of selection pressures on both the production of and response to chemical signals. The genes involved in pheromone biosynthesis, particularly the desaturases and elongases, are known to evolve rapidly. senasica.gob.mx This rapid evolution can lead to changes in pheromone profiles, which can in turn contribute to reproductive isolation and speciation.

In the genus Drosophila, the evolution of sexually dimorphic pheromone profiles has been linked to changes in the number and sensitivity of chemosensory organs. nih.gov The gain and loss of function of genes like desatF across different Drosophila species correlate with the presence or absence of diene production, illustrating the molecular basis of these evolutionary transitions. plos.org This ongoing evolutionary arms race, where changes in signals are met with corresponding changes in reception, drives the diversification of chemical communication systems in insects.

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of (7Z,11Z)-nonacosadiene, a key cuticular hydrocarbon (CHC) in many insect species, is a complex process orchestrated by a suite of enzymes whose expression is meticulously controlled at both the transcriptional and post-transcriptional levels. This regulation ensures the precise production of this compound, which often plays a crucial role in chemical communication and desiccation resistance. Research, primarily in the model organism Drosophila melanogaster, has begun to unravel the intricate molecular mechanisms governing the expression of the enzymes essential for the synthesis of this diene.

The production of (7Z,11Z)-nonacosadiene and other long-chain dienes is frequently sexually dimorphic, with females typically producing these compounds as sex pheromones to attract males. nih.govplos.org This sex-specific production is a direct consequence of the sex determination cascade, which culminates in the expression of sex-specific transcription factors. wikipedia.org

A pivotal transcription factor in this process is the female-specific isoform of Doublesex (DSX-F). plos.org DSX-F directly activates the transcription of the desaturase F (desatF) gene, which is instrumental in introducing the second double bond in the hydrocarbon chain to create dienes. plos.org The regulatory regions of the desatF gene contain binding sites for DSX, and the direct interaction between DSX-F and these cis-regulatory elements has been experimentally confirmed. plos.org The absence of functional DSX-F leads to a lack of desatF expression in the oenocytes, the specialized cells responsible for CHC synthesis. plos.org While another key regulator of sexual development, Fruitless (Fru), is involved in many aspects of sex-specific behavior and neurogenesis, its role in the direct transcriptional regulation of CHC biosynthetic enzymes is less clear, with DSX appearing to be the primary factor controlling the sexual dimorphism of CHC profiles. nih.govsdbonline.org

Post-transcriptional regulation adds another layer of control to the biosynthesis of (7Z,11Z)-nonacosadiene. MicroRNAs (miRNAs), which are small non-coding RNAs that typically repress gene expression by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), have been implicated in the regulation of lipid metabolism in insects. nih.govnih.govplos.org Although specific miRNAs that directly target the mRNAs of the desaturases and elongases responsible for (7Z,11Z)-nonacosadiene synthesis have not been definitively identified, the broader role of miRNAs in controlling fatty acid synthesis and metabolism suggests their likely involvement in fine-tuning the expression of these crucial enzymes. This level of regulation would allow for rapid and precise adjustments in pheromone production in response to developmental and environmental cues.

Chemosensory Perception and Neuroethological Responses to 7z,11z Nonacosadiene

Mechanisms of Detection by Insect Sensory Systems

The detection of non-volatile or low-volatility compounds like (7Z,11Z)-Nonacosadiene relies on direct physical interaction between the insect and the chemical cue. This process is known as contact chemoreception or gustation. nih.govnih.gov

The primary structures responsible for detecting (7Z,11Z)-Nonacosadiene are gustatory receptors housed within sensory bristles or sensilla. neuroinf.jp These specialized receptors are located on various parts of the insect's body that are likely to make contact with another insect, such as the mouthparts, antennae, and most critically for courtship, the tarsi (legs). nih.gov

When a male fly, for instance, taps the abdomen of a female, gustatory receptor neurons (GRNs) within the sensilla on his forelegs come into direct contact with the CHCs on the female's cuticle. nih.gov Each gustatory sensillum contains the dendrites of several sensory neurons, which are exposed to the environment through a single pore. nih.govneuroinf.jp This direct contact allows the non-volatile pheromone molecules to be detected and transduced into a biological signal. nih.gov The axons from these GRNs then transmit this information to the central nervous system for processing. neuroinf.jp

The specificity of pheromone detection is determined by the particular receptor proteins expressed in the GRNs. Research in Drosophila melanogaster has identified members of the pickpocket (ppk) gene family, which belong to the degenerin/epithelial sodium channel (DEG/ENaC) family, as crucial for detecting hydrocarbon pheromones.

Specifically, the gene pickpocket 23 (ppk23) is essential for the perception of female aphrodisiacs, including the 7,11-dienes. elifesciences.orgexlibrisgroup.com Male flies with mutations in the ppk23 gene show significantly reduced courtship behaviors. exlibrisgroup.com These ppk23-expressing neurons are located in the foreleg bristles and are activated upon contact with female pheromones. exlibrisgroup.comelifesciences.org

Further studies have shown that a subset of these neurons co-expresses another gene from this family, ppk25. The neurons that are positive for both ppk23 and ppk25 are specifically tuned to respond to female aphrodisiacs like (7Z,11Z)-Nonacosadiene and (7Z,11Z)-heptacosadiene. elifesciences.orgelifesciences.org In contrast, neurons expressing ppk23 but not ppk25 are involved in detecting male-specific pheromones that inhibit courtship. elifesciences.org This genetic specialization allows the male to differentiate between sexes based on contact chemosensory cues.

GeneExpressed inFunction in Pheromone DetectionReference
pickpocket 23 (ppk23) Gustatory sensory neurons in male forelegsNecessary for detecting female aphrodisiac pheromones (e.g., 7,11-dienes) and male inhibitory pheromones. elifesciences.orgexlibrisgroup.comelifesciences.org
pickpocket 25 (ppk25) Gustatory sensory neurons in male forelegsCo-expressed with ppk23 in neurons that respond specifically to female aphrodisiac pheromones like (7Z,11Z)-Nonacosadiene. elifesciences.orgelifesciences.org

Neural Processing and Integration of (7Z,11Z)-Nonacosadiene Cues

Once (7Z,11Z)-Nonacosadiene is detected by peripheral gustatory neurons, the signal is relayed to higher-order processing centers in the insect brain. The initial relay center for gustatory information is the subesophageal ganglion (SOG). nih.govsdbonline.org From the SOG, the information is processed through a complex neural circuit that ultimately governs the male's decision to initiate courtship.

Recent research has elucidated a key pathway for processing female pheromone signals. Sensory neurons that detect female pheromones, such as those expressing ppk23, activate a specific class of neurons in the ventral nerve cord. elifesciences.org These neurons, in turn, relay an excitatory signal to a cluster of male-specific, sexually dimorphic interneurons in the brain known as P1 neurons. nih.govelifesciences.org

The activation of P1 neurons is a critical command for triggering the courtship ritual. elifesciences.orgnih.gov However, the decision is not based on a simple excitatory input. Sensory neurons that detect female pheromones also activate another group of neurons, called mAL neurons, which provide inhibitory input to the P1 neurons. elifesciences.orgelifesciences.org This architecture suggests that the final behavioral output is determined by the balance between excitatory and inhibitory signals converging on the P1 courtship command neurons. nih.govelifesciences.org This balance allows for a more nuanced and context-dependent control over the initiation of complex social behaviors.

Complex Behavioral Decision-Making in Response to Pheromone Signals

The perception of (7Z,11Z)-Nonacosadiene is a fundamental component of a male fly's decision-making process regarding courtship. This single chemical cue, often acting in concert with other CHCs like (7Z,11Z)-heptacosadiene, provides crucial information about the suitability of a potential mate. nih.gov

The presence of (7Z,11Z)-Nonacosadiene on a target fly strongly promotes courtship behavior in D. melanogaster males. nih.gov This is demonstrated by experiments where males will readily court other males that have been perfumed with female CHCs. nih.gov The activation of the excitatory pathway leading to P1 neuron stimulation upon detection of this pheromone underpins this aphrodisiac effect.

The behavioral response is not a simple reflex but a calculated decision based on the integration of multiple sensory inputs. The neural circuitry, with its parallel excitatory and inhibitory pathways, allows the male to weigh different chemical signals. elifesciences.org For example, while the detection of (7Z,11Z)-Nonacosadiene provides a strong excitatory "go" signal for courtship, the simultaneous detection of inhibitory male pheromones would strengthen the inhibitory pathway, preventing inter-male courtship. This integration of opposing signals ensures that the complex and energy-intensive courtship behavior is directed only toward appropriate targets, namely conspecific females. elifesciences.org

Neural ComponentLocationRole in Processing (7Z,11Z)-Nonacosadiene CuesEffect on Behavior
Gustatory Receptor Neurons (GRNs) Male Foreleg TarsiPeripheral detection of the pheromone via direct contact.Transmits initial sensory signal.
Subesophageal Ganglion (SOG) BrainPrimary relay and processing center for gustatory information.Relays pheromonal information to higher circuits. sdbonline.org
P1 Neurons Brain (Protocerebrum)Command neurons that integrate excitatory and inhibitory signals. nih.govelifesciences.orgActivation triggers the courtship motor program. nih.gov
mAL Neurons BrainProvide inhibitory input to P1 neurons upon pheromone detection. elifesciences.orgelifesciences.orgModulates and tempers the decision to court.

Advanced Methodologies for Research and Analysis of 7z,11z Nonacosadiene

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is a critical first step to isolate (7Z,11Z)-nonacosadiene from the intricate biological matrices in which it is found, such as insect cuticles or whole-body extracts. The choice of technique depends on the sample type, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from a liquid sample by partitioning them between a solid and a liquid phase. In the context of insect pheromone analysis, SPE is valuable for cleaning up complex extracts and concentrating the target compounds.

For the analysis of insect-based food products, a method involving solid-liquid extraction followed by SPE has been developed. mdpi.com This method utilized a sorbent based on mesostructured silica (B1680970) functionalized with amino groups for the cleanup of contaminants. mdpi.com While this specific application was for different compounds, the principle can be adapted for the extraction of hydrocarbons like (7Z,11Z)-nonacosadiene from similar matrices. Research on other insect pheromones has also demonstrated the utility of SPE, where silica-based cartridges are used to separate different lipid classes, allowing for the isolation of the hydrocarbon fraction containing the pheromones. science.gov

Table 1: Illustrative SPE Protocol for Insect Hydrocarbon Analysis

StepProcedurePurpose
1. Extraction Homogenize insect samples in a suitable organic solvent (e.g., hexane).To dissolve the cuticular lipids, including (7Z,11Z)-nonacosadiene.
2. Conditioning Pass a non-polar solvent (e.g., hexane) through the SPE cartridge (e.g., silica gel).To activate the solid phase and ensure reproducible retention.
3. Loading Apply the crude hexane (B92381) extract to the conditioned SPE cartridge.To adsorb the analytes and some matrix components onto the solid phase.
4. Washing Elute with a solvent of low polarity to remove interfering lipids.To remove unwanted, more polar compounds while retaining the hydrocarbons.
5. Elution Elute the hydrocarbon fraction with a slightly more polar solvent or a larger volume of the non-polar solvent.To selectively recover the fraction containing (7Z,11Z)-nonacosadiene.
6. Concentration Evaporate the solvent under a gentle stream of nitrogen.To concentrate the sample for subsequent analysis.

Liquid-Liquid Extraction (LLE) Approaches

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic phase. wikipedia.orglongdom.org For the non-polar compound (7Z,11Z)-nonacosadiene, LLE is a straightforward and effective method for its extraction from biological samples.

The most common approach involves extracting the compound from an aqueous homogenate of the biological material into a non-polar organic solvent like hexane. nih.govplos.org This process leverages the high affinity of the hydrocarbon for the organic phase, effectively separating it from polar and water-soluble components of the matrix. scioninstruments.com The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase, although for a neutral compound like (7Z,11Z)-nonacosadiene, this is less of a concern. libretexts.org

Microextraction and Miniaturized Sample Preparation

In recent years, there has been a trend towards the miniaturization of sample preparation techniques to reduce solvent consumption, sample volume, and analysis time. nih.govnih.gov These methods are particularly advantageous when dealing with small sample sizes, such as individual insects.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. wikipedia.org This creates a cloudy solution with a large surface area between the two phases, facilitating rapid extraction of the analyte into the organic solvent.

Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase. db-thueringen.de The fiber is exposed to the sample (either headspace or liquid), and the analytes adsorb to the coating. The fiber is then directly introduced into the injection port of a gas chromatograph for thermal desorption and analysis. This technique has been successfully used for the analysis of volatile and semi-volatile insect pheromones. science.gov

Chromatographic and Spectrometric Characterization

Following sample preparation, advanced analytical instrumentation is required for the definitive identification, quantification, and spatial localization of (7Z,11Z)-nonacosadiene.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like (7Z,11Z)-nonacosadiene. nih.govplos.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.

In the analysis of (7Z,11Z)-nonacosadiene, a non-polar or mid-polar capillary column is typically used. nih.gov The identity of the compound is confirmed by comparing its retention time and mass spectrum to that of a synthetic standard. plos.org Quantification is achieved by integrating the peak area of the corresponding chromatographic peak and comparing it to a calibration curve generated from standards. nih.gov

Table 2: Typical GC-MS Parameters for (7Z,11Z)-Nonacosadiene Analysis

ParameterTypical Setting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5)
Injector Temperature 250-280 °C
Oven Program Initial temperature of 50-100 °C, ramped to 300-320 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Detection Mode Full Scan or Selected Ion Monitoring (SIM)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MSI) for Spatially Resolved Profiling

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly on the surface of a biological sample, such as an intact insect or a tissue section. nih.govucl.ac.uk This method involves coating the sample with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. The ions are then analyzed by a time-of-flight mass spectrometer.

For the analysis of non-polar compounds like (7Z,11Z)-nonacosadiene, the choice of matrix is crucial. Lithium 2,5-dihydroxybenzoate (B8804636) (LiDHB) has been shown to enhance the ionization of this and other female Drosophila pheromones. researchgate.netresearchgate.net MALDI-TOF MSI has been successfully used to map the distribution of (7Z,11Z)-nonacosadiene on the body of Drosophila melanogaster, revealing its localization on the cuticle. researchgate.netresearchgate.net This technique provides invaluable insights into where the pheromone is produced and stored, which is critical for understanding its biological function. The spatial resolution of MALDI-MSI can reach the single-cell level, offering a detailed view of molecular distributions. ucl.ac.uknih.gov

Ultraviolet Laser Desorption Ionization Mass Spectrometry (UV-LDI MS) for Cuticular Lipid Analysis

Ultraviolet Laser Desorption Ionization Mass Spectrometry (UV-LDI MS) has emerged as a powerful, matrix-free technique for the direct analysis of cuticular lipids on insects. nih.govuni-muenster.de This method allows for the desorption and ionization of compounds directly from the cuticle of an intact organism, providing a rapid snapshot of its chemical profile. plos.org A key advantage of UV-LDI MS is its ability to analyze long-chain, unsaturated hydrocarbons like (7Z,11Z)-Nonacosadiene, which are often challenging to detect with other methods. lcms.cz

Research on Drosophila melanogaster has successfully utilized UV-LDI orthogonal time-of-flight mass spectrometry (UV-LDI-o-TOF MS) to analyze the surface of intact fruit flies with a spatial resolution of approximately 200 µm. nih.gov This high-resolution analysis revealed the chemical and spatial characteristics of numerous cuticular hydrocarbons. nih.gov Notably, using this technique, (7Z,11Z)-Nonacosadiene, a pheromone traditionally associated with female flies, was also detected on the cuticles of virgin males. nih.gov The method is sensitive, with detection limits in the picomole range, and can identify a broad range of lipids, including monoenes, dienes, and oxygenated hydrocarbons. uni-muenster.deplos.org However, a limitation of UV-LDI MS is its inability to detect fully saturated aliphatic hydrocarbons (alkanes). nih.gov

Table 1: Key Features of UV-LDI MS in Cuticular Hydrocarbon Analysis

Feature Description Source
Analysis Type Direct, matrix-free analysis of intact organisms. nih.govuni-muenster.de
Target Compounds Unsaturated cuticular lipids, including dienes like (7Z,11Z)-Nonacosadiene. plos.orgnih.gov
Spatial Resolution High, approximately 200 µm laser beam diameter. plos.orgnih.gov
Sensitivity High, with detection limits in the 10 pmol range. nih.govuni-muenster.de
Limitation Does not detect saturated alkanes. plos.orgnih.gov

| Key Finding | Detected (7Z,11Z)-Nonacosadiene on both male and female D. melanogaster. | nih.gov |

Direct Analysis in Real Time Mass Spectrometry (DART MS) for Rapid Tissue Analysis

Direct Analysis in Real Time Mass Spectrometry (DART MS) is an ambient ionization technique that allows for the near-instantaneous analysis of molecules from various surfaces with minimal to no sample preparation. nih.govpnas.org This makes it exceptionally well-suited for the rapid analysis of insect tissues and cuticular compounds. nih.govbiorxiv.org In the context of chemoecology, DART MS has been used to profile cuticular hydrocarbons (CHCs) from living, awake insects, a significant advancement over methods requiring lethal solvent extraction. pnas.org

The technique involves sampling the surface of a restrained insect with a probe, which is then analyzed by DART MS. pnas.org This approach has been successfully applied to Drosophila melanogaster to monitor changes in the cuticular hydrocarbon profile of the same individual before and after mating. pnas.org Studies using DART MS have detected ions corresponding to many previously identified unsaturated hydrocarbons and have also led to the identification of additional CHCs. pnas.org The method is capable of generating reproducible, species-specific lipid profiles that include fatty acids, wax esters, and di- and triacylglycerides from single pheromone glands. biorxiv.org The sensitivity of DART MS is high, capable of detecting compounds at sub-picomole levels, which is crucial for analyzing ephemeral and low-abundance pheromones. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are cornerstone techniques for the separation, identification, and quantification of insect semiochemicals, including pheromones like (7Z,11Z)-Nonacosadiene. scispace.comwur.nl These methods are particularly valuable for analyzing complex biological extracts. nih.gov

Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS), a high-resolution form of LC-MS, has been instrumental in metabolomic studies of insects. nih.gov In one such study on the potato psyllid, Bactericera cockerelli, UPLC-MS/MS analysis identified (7Z,11Z)-Nonacosadiene as one of 34 potential biomarkers that were differentially expressed in individuals infected with the pathogen 'Candidatus Liberibacter solanacearum'. nih.gov This highlights the power of LC-MS in uncovering the biochemical changes associated with physiological states. nih.gov

HPLC, often used with fluorescence detection after derivatization, is also employed for the separation and analysis of pheromone components from crude extracts. unl.eduresearchgate.net Column-switching LC-LC systems can be used to enhance resolution when single-column systems are insufficient for separating isomers in complex samples. unl.edu Widely targeted metabolomics analysis using LC-MS/MS provides a comprehensive profile of hundreds of metabolites, including fatty acids and other lipids, from whole-body insect samples, offering systemic insights into insect biology. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used for the structural elucidation and quantification of metabolites in biological samples. nih.govresearchgate.net In chemoecological research, NMR provides detailed information about the chemical composition of complex natural extracts, helping to unveil the metabolome of an organism. mdpi.com While less sensitive than mass spectrometry, NMR is highly quantitative and reproducible, making it an excellent complementary tool for identifying and measuring the concentration of metabolites. researchgate.net

In the context of insect chemical ecology, NMR-based metabolite profiling can identify 20–40 metabolites in an unfractionated extract. researchgate.net This "metabolic phenotype" can be used to compare different groups of insects, such as those exposed to different environmental conditions or insecticides. researchgate.netliverpool.ac.uk For instance, NMR metabolomics has been used to study metabolic differences between insecticide-resistant and susceptible mosquito strains, identifying potential biomarkers of resistance. liverpool.ac.uk Although direct NMR analysis of (7Z,11Z)-Nonacosadiene in an extract is challenging due to its low concentration and signal overlap, NMR is crucial for the unambiguous structure determination of newly isolated semiochemicals and for validating structures synthesized in the lab. nih.gov

Spatial Distribution Mapping of (7Z,11Z)-Nonacosadiene on Organisms

Understanding the precise location of semiochemicals on an organism's body is critical to deciphering their biological function. Mass Spectrometry Imaging (MSI) has become a key technology for mapping the spatial distribution of molecules like (7Z,11Z)-Nonacosadiene directly on insect tissues. nih.govresearchgate.net

Matrix-assisted laser desorption/ionization (MALDI)-TOF MSI has been used to generate two-dimensional distribution maps of female sex pheromones on whole Drosophila melanogaster flies. researchgate.net These studies revealed that the distribution of (7Z,11Z)-Nonacosadiene (7,11-ND) is not uniform across the body. The strongest signals for 7,11-ND were observed at the base of the female's wings, and it was also detected on the legs, but not on the main body. researchgate.net This localization provides clues about how the pheromone is perceived by males during courtship rituals.

Similarly, UV-LDI MS, with its focused laser beam, allows for the analysis of different body parts, revealing fine-scale spatial differences in hydrocarbon profiles. plos.orgnih.gov For example, analyses of the legs, proboscis, and abdomen of Drosophila species showed qualitatively similar but quantitatively different hydrocarbon profiles. plos.org In potato psyllids, MALDI-MSI was used to visualize the distribution of biomarkers of pathogen infection, including (7Z,11Z)-Nonacosadiene, providing valuable information on tissue-specific metabolic changes. nih.gov

Table 2: Spatial Distribution of (7Z,11Z)-Nonacosadiene on Drosophila melanogaster

Body Region Detection Status Analytical Method Source
Wing Base Strongest Signal MALDI-TOF MSI researchgate.net
Wings Present MALDI-TOF MSI, GC-MS researchgate.net
Legs Present MALDI-TOF MSI, GC-MS researchgate.net

| Body (Thorax/Abdomen) | Not Detected | MALDI-TOF MSI | researchgate.net |

Quantitative and Qualitative Analytical Strategies in Chemoecological Research

The study of (7Z,11Z)-Nonacosadiene in chemoecology relies on a combination of qualitative and quantitative analytical strategies to fully understand its role in insect communication and physiology.

Qualitative analysis focuses on the identification and structural elucidation of the compound. This is typically the first step in any chemoecological study. Gas Chromatography-Mass Spectrometry (GC-MS) is a conventional and powerful tool for identifying volatile and semi-volatile compounds from solvent extracts of insect cuticles or glands. researchgate.netresearchgate.net Advanced MS techniques like UV-LDI MS and DART MS have enabled the discovery of novel compounds directly from the insect's surface. nih.govnih.gov For unambiguous structural confirmation of new or synthesized pheromones, NMR spectroscopy is the gold standard. nih.gov

Quantitative analysis aims to measure the amount of the compound present, which is crucial for correlating its presence with specific behaviors or physiological states. Once identified, the quantity of (7Z,11Z)-Nonacosadiene can be determined using methods like GC-MS with an internal standard. researchgate.net LC-MS/MS is also a powerful quantitative tool, as demonstrated in metabolomics studies that measure the fold-change of metabolites like (7Z,11Z)-Nonacosadiene under different conditions. nih.gov DART MS can track relative quantitative changes in real-time on a single living animal, for example, showing an increase in certain mass signals on a female fly after copulation. pnas.org

These strategies are often integrated. For example, a broad, untargeted metabolomics approach using LC-MS or GC-MS can first qualitatively identify hundreds of compounds that differ between sample groups. nih.govresearchgate.net Then, a targeted quantitative analysis can be performed on specific biomarkers of interest, such as (7Z,11Z)-Nonacosadiene, to confirm their significance. This integrated approach provides a holistic understanding of how chemical signals function in their ecological context. mdpi.com

Q & A

Q. What are the standard methods for synthesizing Nonacosadiene (7Z,11Z), and how can purity be verified?

this compound (7Z,11Z) is typically synthesized via catalytic cross-metathesis or Wittig reactions, leveraging stereoselective conditions to achieve the 7Z,11Z configuration. Purity verification involves gas chromatography-mass spectrometry (GC-MS) for volatile analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm double-bond positions and isomer integrity . Ensure solvent removal under inert conditions to prevent oxidation artifacts .

Q. Which characterization techniques are most reliable for confirming the structure of this compound (7Z,11Z)?

High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹H- and ¹³C-NMR identify double-bond geometry via coupling constants and chemical shifts. Infrared (IR) spectroscopy can corroborate alkene stretches. For trace impurities, use thin-layer chromatography (TLC) with iodine staining .

Q. What analytical protocols are recommended for quantifying this compound (7Z,11Z) in biological matrices?

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by GC-MS or liquid chromatography-tandem MS (LC-MS/MS) is standard. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate protocols using spike-recovery experiments to ensure >80% accuracy .

Q. How should researchers design initial bioactivity screenings for this compound (7Z,11Z)?

Prioritize in vitro assays targeting its known biological roles (e.g., antifungal activity via ergosterol inhibition assays). Use dose-response curves (0.1–100 µM) and positive/negative controls. Replicate experiments in triplicate to assess reproducibility .

Advanced Research Questions

Q. How do isomer-specific configurations (e.g., 7Z vs. 7E) affect the biological activity of this compound?

Comparative studies using synthetic isomers are critical. Conduct molecular docking simulations to predict binding affinity differences to target proteins (e.g., fungal cytochrome P450 enzymes). Validate with enzyme inhibition assays and correlate results with in vivo efficacy in model organisms .

Q. What strategies resolve contradictions in reported bioactivity data for this compound (7Z,11Z)?

Systematically evaluate variables: (1) Purity of compounds (≥98% by HPLC), (2) assay conditions (pH, temperature), and (3) biological models (cell lines vs. whole organisms). Perform meta-analyses using PRISMA guidelines to identify methodological biases .

Q. How can ecological roles of this compound (7Z,11Z) be investigated in field studies?

Design transect sampling in natural habitats (e.g., plant cuticles or insect pheromone glands). Use headspace collection with adsorbent tubes followed by thermal desorption-GC-MS. Pair with behavioral assays (e.g., Y-tube olfactometers) to test ecological interactions .

Q. What experimental frameworks assess interactions between this compound (7Z,11Z) and other metabolites?

Employ metabolomics (LC-MS) or stable isotope tracing to track metabolic flux. For synergistic/antagonistic effects, use checkerboard assays or isobologram analysis. Statistical tools like partial least squares regression (PLSR) can model interaction networks .

Q. How can multi-omics approaches elucidate the biosynthetic pathways of this compound (7Z,11Z)?

Combine transcriptomics (RNA-seq of producing organisms) with proteomics (enzyme activity assays) to identify candidate desaturases. Validate via heterologous expression in model systems (e.g., Saccharomyces cerevisiae) .

What criteria ensure rigorous formulation of research questions for this compound (7Z,11Z) studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example: "Does this compound (7Z,11Z) (I) inhibit Candida albicans (P) more effectively than fluconazole (C) under hypoxic conditions (O)?" .

Methodological Considerations

  • Data Transparency : Publish raw NMR/GC-MS spectra, assay protocols, and statistical code in appendices to enable replication .
  • Literature Review : Use professional databases (SciFinder, Reaxys) to compile physicochemical and bioactivity data, avoiding unreliable sources like BenchChem .
  • Peer Review : Pre-submission validation via tools like NoodleQuest ensures alignment with disciplinary standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.